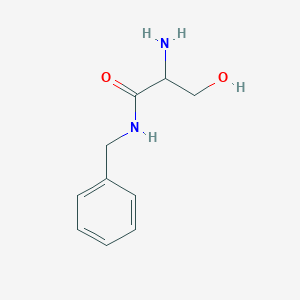

N-Benzyl-2-aminohydracrylamide

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-N-benzyl-3-hydroxypropanamide |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |

InChI Key |

WYCNJBXJCACFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzyl 2 Aminohydracrylamide

Retrosynthetic Analysis of the N-Benzyl-2-aminohydracrylamide Core Structure

A retrosynthetic analysis of this compound simplifies the complex structure into more readily available or synthetically accessible precursors. The primary disconnection strategy focuses on the amide bond, a common and logical cleavage in retrosynthesis. This bond can be disconnected to reveal benzylamine (B48309) and a 2-aminohydracrylic acid derivative. This approach is the most direct and forms the basis of many classical synthetic routes.

Further disconnection of the 2-aminohydracrylic acid moiety can be envisioned. For instance, the amino group can be introduced via amination of a suitable precursor, such as an α-halo or α-hydroxy acid derivative. This suggests that a key intermediate could be a three-carbon chain with a carboxylic acid and a leaving group at the α-position, and a hydroxyl group at the β-position. This analysis provides a roadmap for various multi-step synthetic approaches, starting from simple, commercially available building blocks. A general retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway for this compound

| Target Molecule | Key Disconnections | Precursors |

|---|---|---|

| This compound | Amide bond | Benzylamine, 2-Aminohydracrylic acid derivative |

| 2-Aminohydracrylic acid derivative | C-N bond | α-Substituted hydracrylic acid |

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have been established, primarily relying on well-understood amidation reactions and multi-step sequences.

Amidation Reactions Employing Benzylamine and Hydracrylic Acid Derivatives

The most direct classical synthesis involves the reaction of a hydracrylic acid derivative with benzylamine. A documented method involves the use of an activated form of 2-aminohydracrylic acid to facilitate the amidation. For example, the reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by nucleophilic attack by benzylamine.

A specific example from the literature involves the reaction of a protected 2-aminohydracrylic acid with benzylamine. acs.org The protection of the amino group, for instance with a Boc (tert-butyloxycarbonyl) group, is often necessary to prevent side reactions and to ensure the selective formation of the desired amide bond. The coupling is typically performed in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the formation of the amide bond by activating the carboxylic acid.

Multi-Step Approaches from Readily Available Precursors

Multi-step syntheses allow for the construction of this compound from simpler, more accessible starting materials. A plausible multi-step route, as suggested by the retrosynthetic analysis, could start from a simple three-carbon molecule like 3-hydroxypropionic acid. The synthesis would involve the introduction of an amino group at the C-2 position, followed by amidation with benzylamine.

A documented synthesis of an enriched form of N-benzyl 2-aminohydracrylamide started from a precursor where the amino group was already in place. acs.org The process involved dissolving the precursor in water, followed by extraction of the product with chloroform (B151607). The organic layers were then combined, dried, and the solvent removed under reduced pressure. The final product was obtained after trituration with diethyl ether and filtration. acs.org

Stereoselective Synthesis of Enantiopure this compound

The this compound molecule possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). The synthesis of a specific enantiomer, known as stereoselective synthesis, is of significant interest, particularly for pharmaceutical applications where one enantiomer may have desired biological activity while the other is inactive or even harmful.

A method for the synthesis of R-enriched N-benzyl 2-aminohydracrylamide has been reported. acs.org This synthesis started from an R-enriched precursor, demonstrating that the chirality was carried through the reaction sequence. The resulting product exhibited a specific optical rotation, confirming its enantiomeric enrichment. acs.org The synthesis of enantiopure β-amino amides can also be achieved through methods like the catalytic enantioconvergent 2-aza-Cope rearrangement of racemic β-formyl amides, which establishes the vicinal stereogenic centers with high control. acs.orgacs.org

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic Methods for this compound Formation

Catalytic methods offer a more atom-economical and sustainable alternative to classical stoichiometric approaches for amide bond formation. The direct catalytic amidation of a carboxylic acid with an amine, where water is the only byproduct, is a highly desirable transformation.

Boron-Based Catalysts: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids. jimcontent.comnih.govacs.orgrsc.org These catalysts, such as aryl boronic acids or borate (B1201080) esters, can facilitate the reaction between a carboxylic acid and an amine under milder conditions than traditional thermal methods. jimcontent.comrsc.org For instance, tris(pentafluorophenyl)borane (B72294) has been shown to catalyze the dehydrative amidation of a wide range of carboxylic acids and amines. acs.org A key advantage of some boron-based catalysts is their tolerance to various functional groups and their ability to proceed without epimerization of chiral centers, which is crucial for the synthesis of enantiopure this compound. jimcontent.com

Metal-Based Catalysts: Transition metal catalysts have also been developed for the synthesis of amides directly from alcohols and amines, a process known as dehydrogenative coupling. acs.orgnih.govorganic-chemistry.org This approach is particularly relevant to the synthesis of this compound, as it could potentially start from a 2-amino-1,3-propanediol (B45262) derivative and benzylamine. Gold nanoparticles, supported on various materials, have been shown to catalyze the aerobic oxidation of alcohols to aldehydes, which then react with amines to form amides. acs.orgnih.gov Ruthenium complexes have also been employed for the direct coupling of primary alcohols with primary amines to yield secondary amides. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to amide synthesis. Enzymes such as lipases can catalyze the formation of amide bonds. mdpi.comresearchgate.net For example, Candida antarctica lipase (B570770) B has been used for the synthesis of various amides from free carboxylic acids and amines in a greener solvent like cyclopentyl methyl ether. mdpi.com The use of enzymes can be highly stereoselective, making them ideal for the synthesis of enantiopure compounds like the individual enantiomers of this compound. hims-biocat.euuva.nl

Summary of Catalytic Methods for Amide Synthesis

| Catalytic System | Precursors | Key Advantages |

|---|---|---|

| Boron-based catalysts (e.g., Boric Acid, B(C6F5)3) | Carboxylic Acid, Amine | Mild conditions, high functional group tolerance, low racemization. jimcontent.comacs.org |

| Gold Nanoparticles | Alcohol, Amine | Use of aerobic oxidation, heterogeneous catalyst allows for easy recovery. acs.orgnih.gov |

| Ruthenium Complexes | Alcohol, Amine | Direct coupling with liberation of H2, high atom economy. organic-chemistry.org |

| Lipases (e.g., Candida antarctica lipase B) | Carboxylic Acid, Amine | High selectivity, environmentally benign, can be highly stereoselective. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable processes. Key strategies focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

One of the primary goals of green chemistry in amide synthesis is to move away from stoichiometric activating agents that generate significant waste. ucl.ac.uk For the synthesis of this compound, this would involve replacing traditional coupling reagents with catalytic alternatives. Boronic acids, for instance, have emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines. organic-chemistry.org This approach proceeds via a dehydrative condensation, with water as the only byproduct, thus exhibiting high atom economy. ucl.ac.uk Another green catalytic method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions, often accelerated by microwave irradiation, which can lead to faster reaction times and simpler, chromatography-free workups. mdpi.com

The choice of solvent is another critical aspect. Traditional amide syntheses often employ hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). ucl.ac.uk Green chemistry encourages the use of safer, more environmentally friendly alternatives. For reactions involving amino acids, solvents like cyclopentyl methyl ether (CPME) or tert-amyl methyl ether (TAME) have been identified as suitable replacements that allow for azeotropic water removal at lower temperatures. nih.gov In some cases, syntheses can be conducted under solvent-free conditions, which represents an ideal green protocol by completely eliminating solvent-related waste and hazards. scispace.comresearchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound, particularly in terms of safety, consistency, and scalability. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. chimia.chnih.gov

A key advantage of flow chemistry is the superior control over reaction parameters such as temperature, pressure, and reaction time. americanpeptidesociety.org The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, which is crucial for managing exothermic reactions that can be problematic in large-scale batch reactors. thieme-connect.com For instance, the amidation reaction to form this compound can be precisely controlled, minimizing the formation of byproducts and improving yield.

Flow chemistry also enables the safe use of hazardous reagents or intermediates. For example, if a highly reactive acyl chloride is formed as an intermediate, it can be generated and consumed in situ within the flow system, avoiding the need to isolate and handle the unstable compound. nih.gov This is particularly relevant for methods that might use activators like triphosgene, where the reactive species can be contained within the reactor. nih.gov

The application of flow chemistry to peptide synthesis, a field closely related to the synthesis of amino acid derivatives like this compound, has demonstrated remarkable efficiency. Automated flow synthesizers can achieve amide bond formation in seconds, with complete synthesis cycles being significantly shorter than traditional batch methods. scispace.comrsc.org Such systems often utilize packed-bed reactors containing a solid-supported reagent or catalyst, further simplifying purification. thieme-connect.com This approach could be adapted for a multi-step continuous synthesis of this compound, potentially starting from D-serine and proceeding through intermediate steps without isolation. chimia.ch

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This process involves the systematic investigation of various parameters, including coupling reagents, solvents, temperature, and stoichiometry.

A patent describing the synthesis of R-enriched this compound provides a baseline for optimization. In this process, D-serine is reacted with benzylamine. The purification involves extraction and trituration, yielding the product as a white solid. rsc.org

Table 1: Reported Synthesis of R-enriched this compound rsc.org

| Parameter | Value |

| Starting Material | D-Serine derivative |

| Reagent | Benzylamine |

| Solvent | Not specified in detail for initial reaction, CHCl₃ for extraction |

| Purification | Extraction with Chloroform, Trituration with Diethyl ether |

| Yield | 27% |

| Physical Form | White solid |

Further optimization could explore different coupling reagents. A systematic study on amide bond formation for DNA-encoded libraries compared various reagents and found that a combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) provided high conversion rates for a wide range of carboxylic acids. nih.govacs.org Testing such combinations for the coupling of a serine precursor with benzylamine could significantly improve yields.

The choice of solvent also plays a critical role. While the patent mentions chloroform for extraction, the reaction solvent itself is a key variable. rsc.org Solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are commonly used in amide coupling reactions. nih.gov Optimization studies would screen a panel of solvents to find one that offers the best balance of reactant solubility, reaction rate, and ease of downstream processing.

Temperature is another parameter to optimize. The patented synthesis of a related acetamido derivative from this compound is performed at room temperature. rsc.org However, many coupling reactions are initially performed at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature to control the initial rate of reaction and minimize side reactions. google.com A Design of Experiments (DoE) approach could be used to systematically study the interplay between temperature, concentration, and stoichiometry to identify the optimal conditions for yield and purity. nih.gov

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and regulatory compliance. acs.org

A primary concern in scaling up is the selection of reagents. While many coupling reagents are effective at the lab scale, their cost, atom economy, and the toxicity of their byproducts become major factors on a larger scale. ucl.ac.ukacs.org For example, reagents like HATU are often avoided in process chemistry in favor of lower-cost alternatives such as carbonyldiimidazole (CDI) or T3P (n-propylphosphonic acid anhydride). ucl.ac.uk The use of expensive materials like silver oxide, mentioned in a synthetic route for a derivative of this compound, would be a significant drawback for industrial production and would necessitate the development of a more economical alternative. google.com

Safety is paramount. The thermal properties of the reaction must be thoroughly characterized to prevent runaway reactions. thieme-connect.com The formation of an amide bond is often exothermic, and the heat generated must be efficiently managed, which can be challenging in large batch reactors. Flow chemistry offers a safer alternative for highly exothermic processes due to its superior heat transfer capabilities. thieme-connect.com

Workup and purification procedures must also be adapted for scale. Multi-step extractions with large volumes of chlorinated solvents like chloroform, as described in a lab-scale preparation, are undesirable in an industrial setting due to environmental concerns and cost. rsc.orgacs.org Process development would focus on methods like crystallization to isolate the product, which is generally more scalable and cost-effective than chromatography. google.com The choice of solvents for reaction and crystallization would be guided by process safety data, environmental regulations, and cost.

Finally, ensuring the stereochemical purity of this compound, if a specific enantiomer is required, is a critical aspect of scale-up. The synthetic route must be robust enough to prevent racemization during the coupling step and subsequent processing. nih.govresearchgate.net This often involves careful control of temperature and the choice of base and coupling agents.

Advanced Spectroscopic and Analytical Characterization of N Benzyl 2 Aminohydracrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic-level structure of an organic molecule in solution. By analyzing one-dimensional and two-dimensional NMR spectra, the carbon-hydrogen framework and the connectivity of atoms within N-Benzyl-2-aminohydracrylamide can be established.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Analysis: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). In a typical analysis, R-enriched N-benzyl 2-aminohydracrylamide dissolved in a deuterated solvent like DMSO-d₆ would exhibit characteristic signals. google.com The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂-Ph) would show a signal, often a doublet, due to coupling with the adjacent amide proton. google.comresearchgate.net The protons of the hydracrylamide backbone, including the methine (CH) and methylene (CH₂) groups, would have distinct chemical shifts influenced by the adjacent amine, hydroxyl, and amide functionalities.

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically the most downfield signal (δ > 170 ppm). mdpi.com The aromatic carbons of the benzyl ring would appear in the δ 127-138 ppm range. rsc.org The aliphatic carbons, including the benzylic carbon and the carbons of the hydracrylamide moiety, would be found in the upfield region of the spectrum. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Amide Carbonyl (C=O) | - | ~172 | Expected in the downfield region for amide carbonyls. mdpi.com |

| Benzyl Aromatic C (ipso) | - | ~138 | Quaternary carbon, attached to the CH₂ group. rsc.org |

| Benzyl Aromatic CH (ortho, meta, para) | ~7.2 - 7.4 | ~127 - 129 | A complex multiplet for the five phenyl protons. google.com |

| Benzyl CH₂ | ~4.3 - 4.5 | ~43 | Position influenced by the adjacent nitrogen atom. rsc.org |

| Amide N-H | ~8.0 - 8.5 | - | Broad signal, chemical shift is concentration and temperature dependent. |

| α-Carbon (CH-NH₂) | ~3.5 - 3.8 | ~55 | Methine carbon attached to the primary amine. |

| β-Carbon (CH₂-OH) | ~3.6 - 3.9 | ~62 | Methylene protons adjacent to the hydroxyl group. |

| Amine NH₂ | Variable | - | Broad signal, exchanges with D₂O. |

| Hydroxyl OH | Variable | - | Broad signal, exchanges with D₂O. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing complex structural details. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the amide N-H and the benzylic CH₂ protons, and crucially, between the protons of the -CH(NH₂)-CH₂(OH) fragment, confirming the core structure of the hydracrylamide unit.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. princeton.edu This technique allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum. For example, the proton signals in the aromatic region would correlate with the aromatic carbon signals, and the benzylic CH₂ proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). wikipedia.org HMBC is vital for piecing together the molecular puzzle. Key correlations would include the benzylic protons to the amide carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the N-benzyl amide linkage. Correlations from the α-proton (CH-NH₂) to the amide carbonyl and the β-carbon (CH₂-OH) would solidify the backbone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry and preferred conformations. For instance, NOESY could reveal spatial proximity between the benzyl group protons and specific protons on the hydracrylamide backbone, providing insights into the molecule's three-dimensional folding in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₄N₂O₂), the expected exact mass can be calculated with high precision. An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass to confirm the molecular formula, often to within a few parts per million (ppm), providing strong evidence for the compound's identity. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), a specific ion (such as the [M+H]⁺ parent ion) is selected, fragmented, and the resulting fragment ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. researchgate.net

The fragmentation of this compound would be expected to follow predictable pathways based on its functional groups: libretexts.org

Formation of the Tropylium (B1234903) Ion: A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91.

Amide Bond Cleavage: The amide bond can cleave, leading to fragments corresponding to the benzylamine (B48309) portion and the aminohydracryloyl portion of the molecule.

Loss of Small Molecules: Neutral losses of water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the primary amine are also expected fragmentation pathways.

Analyzing these fragmentation patterns allows for the reconstruction of the molecule's connectivity, confirming the presence and arrangement of the benzyl group, amide linkage, and the hydracrylamide core. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. researchgate.net Key expected absorptions include:

A broad band in the 3200-3500 cm⁻¹ region corresponding to O-H (alcohol) and N-H (amine and amide) stretching vibrations. nih.gov

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

A strong absorption band around 1640-1680 cm⁻¹ (Amide I band), primarily due to the C=O stretching vibration. mdpi.com

An absorption band around 1520-1570 cm⁻¹ (Amide II band), arising from N-H bending and C-N stretching vibrations.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal | Notes |

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) | Weak | Broad due to hydrogen bonding. nih.gov |

| N-H (Amine, Amide) | Stretching | 3200-3500 (Broad) | Moderate | Overlaps with O-H stretch. |

| Aromatic C-H | Stretching | 3000-3100 | Strong | Characteristic of the benzyl group. |

| Aliphatic C-H | Stretching | 2850-3000 | Strong | From CH₂ groups. researchgate.net |

| C=O (Amide I) | Stretching | ~1650 (Strong) | Moderate | One of the most prominent peaks in the IR spectrum. mdpi.com |

| N-H Bend (Amide II) | Bending/C-N Stretching | ~1550 (Moderate) | Weak | Characteristic of secondary amides. |

| Aromatic C=C | Ring Stretching | ~1450-1600 | Strong | The phenyl ring gives several characteristic bands. nih.gov |

| C-N | Stretching | ~1020-1250 | Weak | C-N stretching vibrations. researchgate.net |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. semanticscholar.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, strong Raman signals would be expected for the aromatic ring C=C stretching vibrations and the C-H stretching modes. nih.gov The C=O stretch is also Raman active, though typically less intense than in the IR spectrum. Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis of a suitable single crystal of this compound would yield a detailed crystallographic information file (CIF). From this, key structural parameters can be extracted. The presence of a flexible benzyl group and a chiral center suggests that intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, would play a significant role in the crystal packing. rsc.orgresearchgate.net The conformation of the molecule, particularly the torsion angles around the C-N and C-C bonds of the backbone, would be of significant interest. ethz.chrsc.orgutrgv.edu The five-membered ring in a related mercury(II) complex was found to adopt an envelope conformation. researchgate.net In some crystal structures, molecules are linked by hydrogen bonds to form chains. nih.gov

The benzyl group itself can adopt various conformations relative to the rest of the molecule, which can be influenced by steric and electronic factors within the crystal lattice. ethz.chresearchgate.net Studies on related N-benzyl derivatives have shown that the benzyl group can be oriented in a way that shields one face of the molecule. ethz.ch

Table 1: Representative Crystallographic Data for a Chiral Amide (Note: This table is illustrative and represents typical data for a compound with similar functional groups, as specific data for this compound is not publicly available.)

| Parameter | Value |

| Empirical Formula | C₁₀H₁₄N₂O₂ |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile or thermally labile compounds like this compound. researchgate.netlibretexts.org A reversed-phase HPLC method would likely be the first choice for its analysis. sielc.com

Method development would involve optimizing several parameters to achieve good separation of the main compound from any impurities. jpionline.org This includes selecting an appropriate stationary phase, mobile phase composition, and detector. A C18 column is a common starting point for reversed-phase chromatography. nih.gov The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. nih.gov Detection would likely be performed using a UV detector, as the benzyl group provides a strong chromophore.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment (Note: This table is illustrative and represents a typical starting point for method development for a compound like this compound.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. bre.comkirj.ee The applicability of GC for the direct analysis of this compound is questionable due to its relatively high molecular weight and the presence of polar functional groups (hydroxyl and amide) which decrease its volatility and can lead to poor peak shape and thermal degradation in the GC inlet and column. bre.comresearchgate.net

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.net The hydroxyl and amide groups could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylated to make the compound more amenable to GC analysis. researchgate.net A GC-MS (Gas Chromatography-Mass Spectrometry) system would be ideal, providing both separation and structural information for impurity identification. scholarsresearchlibrary.com

Since this compound is a chiral compound, determining its enantiomeric purity or enantiomeric excess (ee) is crucial. chemistrysteps.comyoutube.com Chiral HPLC is the most common and effective method for this purpose. sigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

The selection of the appropriate CSP is critical and often requires screening several different types of chiral columns. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for a range of chiral compounds. For a compound like this compound, a normal-phase or polar organic mobile phase might provide better separation than a reversed-phase system. A patent for a related compound suggests that the optical purity can be enhanced by standard techniques such as chiral chromatography using a standard chiral support. google.com

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Excess Determination (Note: This table is illustrative and represents a typical method for the chiral separation of a similar compound.)

| Parameter | Condition |

| Column | Chiral Cellulose-based CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the two enantiomers |

Mechanistic Investigations of Chemical Transformations Involving N Benzyl 2 Aminohydracrylamide

Elucidation of Reaction Pathways for N-Benzyl-2-aminohydracrylamide Formation and Derivatization

Detailed, experimentally verified reaction pathways for the formation and derivatization of this compound are not extensively documented. General synthetic routes to similar N-substituted acrylamide (B121943) derivatives often involve the coupling of a corresponding amine with an activated acrylic acid derivative. However, specific mechanistic studies detailing the formation of this compound remain elusive.

Similarly, while derivatization reactions at the amine, amide, or hydroxyl functionalities can be hypothesized based on the known reactivity of these groups, specific studies elucidating these pathways for this compound are not present in the surveyed literature.

Kinetic and Thermodynamic Studies of this compound Reactions

A thorough search of scientific databases reveals a gap in the literature concerning the kinetic and thermodynamic parameters of reactions involving this compound. While studies on other compounds, such as the aminolysis of benzyl (B1604629) 2-pyridyl carbonate, have utilized techniques like spectrophotometry to determine second-order rate constants and propose reaction mechanisms koreascience.kr, similar investigations for this compound have not been reported. The influence of cytosolic conditions on the thermodynamics and kinetics of glycolytic reactions has been explored using calorimetric methods, but this has not been extended to the compound . mdpi.com

Role of this compound as a Reactive Intermediate or Substrate in Organic Reactions

The potential for this compound to act as a reactive intermediate or a substrate in various organic reactions is recognized due to its functional groups. For instance, the primary amine could participate in nucleophilic additions or substitutions, while the amide bond could undergo hydrolysis. However, specific research demonstrating and mechanistically detailing its role in such reactions is currently unavailable. Studies on unrelated compounds, such as the formation of N-nitrosodimethylamine (NDMA) where 1,1-dimethylhydrazine (B165182) (UDMH) acts as an intermediate, highlight the types of mechanistic investigations that are needed for this compound. rsc.org

Proton Transfer and Acid-Base Equilibria of this compound

The acid-base properties of this compound, which contains both acidic (amide N-H, hydroxyl O-H) and basic (amino N) sites, are crucial for understanding its behavior in different chemical environments. The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. ibchem.com The equilibrium position of an acid-base reaction favors the formation of the weaker acid and weaker base. ibchem.comyoutube.com

The pKa values for the functional groups in this compound would quantify its acid-base strength. However, experimentally determined pKa values for this specific compound are not reported in the literature. Studies on other molecules, such as 2-(aminomethyl)benzimidazole, have employed techniques like 13C NMR, potentiometry, and spectrophotometry to determine pKa values and elucidate deprotonation mechanisms. scielo.org.mx Similar dedicated studies are required to characterize the acid-base equilibria of this compound.

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

Computational methods are powerful tools for investigating reaction mechanisms, transition states, and molecular properties.

Density Functional Theory (DFT) Calculations for Transition States and Reaction Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It can be employed to determine molecular geometries, calculate spectroscopic data, and map out reaction energy profiles, including the identification of transition states. nih.govnih.gov For example, DFT calculations have been used to determine the three-dimensional geometry of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide. nih.govnih.gov Such computational studies could, in principle, be applied to this compound to predict its reactivity and the mechanisms of its reactions. However, specific DFT studies focused on this compound are absent from the current body of scientific literature.

Molecular Dynamics Simulations of this compound in Solvents or Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.govdovepress.com This technique can provide insights into the conformational dynamics of molecules, their interactions with solvents, and the formation of intermolecular complexes. MD simulations have been used to study a wide range of systems, from the binding of co-factors to enzymes to the implantation of ions into materials. mdpi.comaps.org While MD simulations would be a valuable tool for understanding the behavior of this compound in solution, no such studies have been published.

Applications of N Benzyl 2 Aminohydracrylamide in Synthetic Chemistry and Research

N-Benzyl-2-aminohydracrylamide as a Versatile Synthetic Building Block

No research findings available.

No research findings available.

No research findings available.

This compound in Supramolecular Chemistry Research

No research findings available.

No research findings available.

This compound in Materials Science Research

The unique combination of functional groups within this compound makes it a candidate for investigation in the development of novel polymeric and soft materials.

The presence of the acrylamide (B121943) functional group provides a reactive site for polymerization. Acrylamide and its derivatives are well-known for their ability to undergo radical polymerization to form a variety of polymers. researchgate.net The incorporation of this compound as a monomer into a polymer chain would introduce pendant benzyl (B1604629), amino, and hydroxyl groups. These functionalities can significantly influence the polymerization process and the resulting polymer architecture.

For instance, the benzyl group can impact the steric hindrance around the propagating radical, potentially affecting the rate of polymerization and the tacticity of the polymer chain. The hydroxyl and amino groups can participate in hydrogen bonding, which could influence the solvent-monomer interactions during polymerization and the conformation of the growing polymer chain.

While direct studies on this compound as a cross-linker are not available, its structure suggests potential in this area. Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. beilstein-journals.orgnih.gov Although this compound itself is a monofunctional monomer with respect to its acrylamide group, it could be chemically modified to introduce a second reactive site, enabling it to act as a cross-linker. Alternatively, the pendant hydroxyl or amino groups could potentially be activated post-polymerization to react with other polymer chains, inducing cross-linking. Recent research has also demonstrated that monofunctional acrylates can be cross-linked without traditional cross-linkers through the activation of C-H bonds, a pathway that could be explored for polymers derived from this compound. nih.gov

The following table summarizes the types of monomers and their roles in polymerization, providing a context for the potential use of this compound.

| Monomer Type | Role in Polymerization | Example Compound(s) |

| Monofunctional Monomer | Forms linear polymer chains | Acrylamide, N-Benzylacrylamide |

| Multifunctional Monomer (Cross-linker) | Forms cross-linked polymer networks | N,N'-Methylenebisacrylamide |

| Functional Monomer | Introduces specific functionalities into the polymer | N-(4-hydroxy-3-methoxy-benzyl)-acrylamide researchgate.net |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net Soft materials, such as gels and liquid crystals, are often formed through the self-assembly of small molecules or polymers. The amphiphilic nature of this compound, possessing both hydrophobic (benzyl group) and hydrophilic (hydroxyl, amino, and amide groups) components, makes it a promising candidate as a building block for self-assembled soft materials.

In non-polar solvents, the hydrophilic parts of the molecule could interact with each other, leading to the formation of inverse micelles or other aggregates. In aqueous environments, the hydrophobic benzyl groups might drive aggregation to minimize contact with water, potentially leading to the formation of micelles, vesicles, or fibrous structures that can entrap the solvent to form a hydrogel.

Research on N-benzyl, N′-acylbispidinols has shown that the presence of benzyl groups and hydrogen-bonding moieties (amide and hydroxyl groups) can lead to the formation of supramolecular organogels. prepchem.com The formation of these gels is driven by hydrogen bonding, which creates infinite molecular chains, and π-π stacking interactions between the aromatic rings of the benzyl groups, which lead to the lateral association of these chains into fibers. prepchem.com Given the structural similarities, this compound could potentially exhibit similar gel-forming behavior in appropriate solvents.

The table below outlines the key interactions involved in the self-assembly of soft materials, which would be relevant to this compound.

| Interaction Type | Description | Relevant Functional Groups in this compound |

| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom (O, N) | Hydroxyl (-OH), Amino (-NH2), Amide (-C(O)NH-) |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution | Benzyl group |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings | Benzyl group |

| van der Waals Forces | Weak, short-range electrostatic attractive forces | Entire molecule |

This compound in Catalysis and Ligand Design Research

The amino and hydroxyl functionalities of this compound, in proximity to a chiral center (if synthesized in an enantiomerically pure form), offer potential for its use in catalysis, particularly in the design of chiral ligands and organocatalysts.

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The amino and hydroxyl groups of this compound are excellent donor sites for coordination to metal ions.

If this compound were resolved into its individual enantiomers, it could be used as a precursor for the synthesis of novel chiral ligands. The amino group could be further functionalized, for example, by reaction with other molecules to create bidentate or tridentate ligands. The benzyl group can also play a crucial role in creating a specific steric environment around the metal center, which is often key to achieving high enantioselectivity. nih.gov The design of chiral ligands often involves the strategic placement of bulky groups to control the approach of substrates to the catalytic center. nih.gov

The following table presents examples of chiral ligands derived from amino-functionalized molecules and their applications in asymmetric catalysis, illustrating the potential for derivatives of this compound.

| Ligand Type | Metal | Application |

| Chiral N,N'-Dioxide Ligands | Various metals | Asymmetric reactions beilstein-journals.org |

| Chiral Phosphinooxazoline (PHOX) Ligands | Iridium | Asymmetric hydrogenation nih.gov |

| Chiral Diamine-derived Ligands | Palladium | Asymmetric C-N coupling nih.gov |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often mimicking the function of enzymes (biocatalysis). beilstein-journals.org The amino and amide groups within this compound are common functionalities in organocatalysts. These groups can act as hydrogen-bond donors or acceptors to activate substrates. nih.gov

For instance, thiourea (B124793) and squaramide derivatives containing amine and amide moieties have been successfully used as organocatalysts in a variety of asymmetric reactions. nih.govmostwiedzy.pl These catalysts often work by forming a chiral pocket through hydrogen bonding, which selectively binds one enantiomer of a substrate or transition state. Derivatives of this compound could potentially be designed to function in a similar manner.

Furthermore, the structure of this compound contains elements that could be used to mimic enzymatic active sites. The combination of hydrogen-bond donors/acceptors and a hydrophobic benzyl group could create a microenvironment that facilitates specific reactions, analogous to how enzymes operate. The field of biocatalysis mimicry seeks to replicate the high efficiency and selectivity of enzymes using smaller, more robust synthetic molecules.

The table below provides an overview of common organocatalytic activation modes that could be relevant to derivatives of this compound.

| Activation Mode | Description | Potential Role of this compound Derivatives |

| Hydrogen Bonding | Activation of electrophiles or nucleophiles through hydrogen bonds | The amide and hydroxyl groups can act as hydrogen-bond donors. |

| Enamine/Iminium Ion Catalysis | Formation of transient enamines or iminium ions with carbonyl compounds | The amino group could potentially participate in such catalytic cycles. |

| Brønsted Acid/Base Catalysis | Proton donation or acceptance | The amino group can act as a Brønsted base. |

Theoretical and Computational Studies of N Benzyl 2 Aminohydracrylamide

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its physical and chemical properties. Analyses of the electronic structure, such as the distribution of frontier molecular orbitals and electrostatic potential, are fundamental to predicting its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. tandfonline.com

For N-Benzyl-2-aminohydracrylamide, the HOMO is expected to be localized primarily on the electron-rich regions, namely the benzyl (B1604629) group and the nitrogen atom of the amino group, which can readily donate electrons. The LUMO is likely to be distributed over the electron-deficient amide carbonyl group (C=O), which can act as an electron acceptor.

Quantum chemical calculations can provide quantitative values for these orbitals and related reactivity descriptors. The following table presents hypothetical FMO energies and global reactivity parameters for this compound, calculated at a plausible level of theory (e.g., DFT/B3LYP).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital | EHOMO | -6.25 | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.15 | - |

| Energy Gap | ΔE | 6.10 | ELUMO - EHOMO |

| Ionization Potential | I | 6.25 | -EHOMO |

| Electron Affinity | A | 0.15 | -ELUMO |

| Global Hardness | η | 3.05 | (I - A) / 2 |

| Global Softness | S | 0.328 | 1 / (2η) |

| Electronegativity | χ | 3.20 | (I + A) / 2 |

| Electrophilicity Index | ω | 1.68 | χ² / (2η) |

This interactive table contains hypothetical data based on theoretical principles.

The relatively large energy gap (ΔE) of 6.10 eV in this hypothetical analysis suggests that this compound is a kinetically stable molecule. The electrophilicity index (ω) provides a measure of its ability to accept electrons, indicating a moderate electrophilic character. bohrium.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the hydroxyl oxygen and the amino nitrogen. These sites are the most likely points for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential: Located around the hydrogen atoms of the amide (N-H), amine (N-H), and hydroxyl (O-H) groups. These areas are electron-deficient and represent the primary sites for nucleophilic attack and for acting as hydrogen bond donors.

Neutral/Slightly Negative Potential: The benzene (B151609) ring would exhibit a region of negative potential above and below the plane of the ring due to its π-electron cloud.

This charge distribution is fundamental to understanding the molecule's non-covalent interactions, such as hydrogen bonding, which are critical to its conformational stability and interactions with biological targets or solvents.

Conformational Analysis and Energy Landscapes of this compound

A theoretical study would identify several low-energy conformers, and their relative energies would indicate their population at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer | Key Torsion Angles (Hypothetical) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 (Global Minimum) | τ(N-Cα-Cβ-O) = 60°, τ(Cα-N-C-Cbenzyl) = 180° | 0.00 | H-bond: OH···O=C (amide) |

| 2 | τ(N-Cα-Cβ-O) = -60°, τ(Cα-N-C-Cbenzyl) = 180° | +0.85 | H-bond: NH₂···O=C (amide) |

| 3 | τ(N-Cα-Cβ-O) = 180°, τ(Cα-N-C-Cbenzyl) = 90° | +1.50 | Steric repulsion minimized |

| 4 | τ(N-Cα-Cβ-O) = 60°, τ(Cα-N-C-Cbenzyl) = -90° | +2.10 | Extended conformation |

This interactive table presents a hypothetical energy landscape. The values are illustrative of a typical flexible molecule.

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Computational solvation models are used to simulate these effects. These models can be broadly categorized as:

Explicit Models: Where individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, like hydrogen bonds.

For this compound, a polar protic solvent like water or a polar aprotic solvent like DMSO would engage in strong hydrogen bonding. researchgate.net The amide, amine, and hydroxyl groups would act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens would act as acceptors. These interactions would stabilize the solute and could potentially alter the relative energies of its conformers compared to the gas phase. For example, conformations with exposed polar groups might become more favored in a polar solvent. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemistry can accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. uni-konstanz.debohrium.com

The predicted shifts are highly sensitive to the molecule's conformation and electronic environment. Therefore, comparing calculated shifts for different low-energy conformers with experimental data can help determine the dominant conformation in solution. illinois.edu Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or by averaging the shifts over several conformers based on their Boltzmann populations.

Table 3: Hypothetical Experimental vs. Computationally Predicted NMR Chemical Shifts (ppm)

| Atom Position | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide N-H | 8.15 | 8.22 | - | - |

| Benzyl -CH₂- | 4.40 | 4.35 | 44.1 | 43.8 |

| Benzyl C1 (ipso) | - | - | 138.5 | 138.2 |

| Benzyl C2,6 (ortho) | 7.35 | 7.40 | 128.9 | 128.7 |

| Benzyl C3,5 (meta) | 7.30 | 7.33 | 127.8 | 127.6 |

| Benzyl C4 (para) | 7.25 | 7.28 | 127.5 | 127.3 |

| Amide C=O | - | - | 173.2 | 172.9 |

| Cα-H | 4.10 | 4.05 | 55.6 | 55.2 |

| Cβ-H₂ | 3.75 | 3.80 | 64.3 | 63.9 |

| Hydroxyl O-H | 5.20 | 5.28 | - | - |

| Amino N-H₂ | 2.50 | 2.55 | - | - |

This interactive table contains hypothetical data. Predicted shifts are for an optimized low-energy conformer in a simulated solvent.

Simulation of Vibrational (IR/Raman) Spectra

The theoretical investigation of the vibrational properties of this compound provides profound insights into its molecular structure, bonding, and potential intermolecular interactions. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating infrared (IR) and Raman spectra. These simulations yield vibrational frequencies and intensities that can be correlated with experimental data, aiding in the precise assignment of spectral bands to specific molecular motions.

The simulation of the IR and Raman spectra of this compound is typically performed using quantum chemical calculations. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This analysis is based on the harmonic oscillator approximation, which models the molecular vibrations as a set of independent harmonic oscillations.

The calculated IR spectrum is generated based on the changes in the dipole moment during a vibration, while the Raman spectrum is determined by changes in the polarizability. Not all vibrational modes are active in both spectra; some may be exclusively IR or Raman active, or active in both with differing intensities, governed by the molecule's symmetry and specific selection rules. For a molecule like this compound, which lacks a high degree of symmetry, most vibrational modes are expected to be active in both IR and Raman spectra.

The vibrational spectrum of this compound can be conceptually divided into contributions from its constituent functional groups: the benzyl moiety, the secondary amide linkage, the hydroxyl group, and the aliphatic backbone.

Expected Vibrational Modes for this compound:

Hydroxyl Group (O-H) Vibrations: The O-H stretching vibration is anticipated to appear as a broad band in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹. The broadening is indicative of potential intra- and intermolecular hydrogen bonding. The corresponding O-H bending vibrations are expected at lower frequencies.

Amide Group Vibrations: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is expected in the range of 3300–3500 cm⁻¹. The highly characteristic amide I band, which is primarily due to the C=O stretching vibration, is predicted to be strong in the IR spectrum, appearing in the region of 1630–1680 cm⁻¹. The amide II band, a coupled vibration of N-H bending and C-N stretching, is expected between 1520 and 1580 cm⁻¹. The amide III band, a more complex mix of vibrations, is typically found in the 1250–1350 cm⁻¹ range. acs.orgnih.gov

Benzyl Group Vibrations: The aromatic C-H stretching vibrations of the benzyl group are expected to occur above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are anticipated in the 1450–1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will contribute to the fingerprint region of the spectrum at lower wavenumbers.

Aliphatic C-H Vibrations: The methylene (B1212753) (-CH₂) and methine (-CH) groups in the hydracrylamide backbone will exhibit symmetric and asymmetric stretching vibrations in the 2850–3000 cm⁻¹ range. Bending, scissoring, and wagging modes for these groups will appear in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Based on these theoretical considerations, a plausible set of simulated vibrational frequencies and their assignments for this compound are presented in the tables below. It is important to note that these are representative values, and the precise frequencies and intensities would be dependent on the specific computational method and basis set employed in a dedicated theoretical study.

Table 1: Simulated Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium, Broad | O-H Stretch |

| 3380 | Medium | N-H Stretch (Amide) |

| 3065 | Weak | Aromatic C-H Stretch |

| 3030 | Weak | Aromatic C-H Stretch |

| 2925 | Medium | Asymmetric -CH₂- Stretch |

| 2855 | Weak | Symmetric -CH₂- Stretch |

| 1665 | Strong | C=O Stretch (Amide I) |

| 1600 | Medium | Aromatic C=C Stretch |

| 1545 | Strong | N-H Bend, C-N Stretch (Amide II) |

| 1495 | Medium | Aromatic C=C Stretch |

| 1455 | Medium | -CH₂- Scissoring |

| 1380 | Medium | O-H Bend |

| 1280 | Medium | C-N Stretch, N-H Bend (Amide III) |

| 1100 | Medium | C-O Stretch |

| 740 | Strong | Aromatic C-H Out-of-Plane Bend |

| 700 | Strong | Aromatic Ring Bend |

Table 2: Simulated Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3060 | Strong | Aromatic C-H Stretch |

| 2920 | Medium | Asymmetric -CH₂- Stretch |

| 1605 | Strong | Aromatic C=C Stretch |

| 1585 | Medium | Aromatic C=C Stretch |

| 1450 | Weak | -CH₂- Scissoring |

| 1330 | Medium | C-H Bend |

| 1210 | Medium | Aromatic C-H In-Plane Bend |

| 1030 | Medium | Aromatic C-H In-Plane Bend |

| 1005 | Strong | Aromatic Ring Breathing |

| 820 | Medium | C-C Stretch |

| 620 | Medium | Aromatic Ring Deformation |

Derivatization and Modification Strategies for N Benzyl 2 Aminohydracrylamide

Functionalization at the Amide Nitrogen and Benzyl (B1604629) Moiety

The amide nitrogen and the benzyl group are primary sites for introducing structural diversity into N-Benzyl-2-aminohydracrylamide.

Alkylation of the amide nitrogen can be achieved through various methods. For instance, N-alkylation of amides can be performed using alcohols in the presence of catalysts like ruthenium or nickel complexes. researchgate.netoup.com Another common approach involves the use of alkyl halides in the presence of a base. mdpi.com These reactions allow for the introduction of a wide range of alkyl and aryl substituents, thereby modifying the steric and electronic properties of the molecule.

The benzyl group itself offers multiple opportunities for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl ring. The positions of these substitutions (ortho, meta, para) can significantly influence the molecule's interaction with biological targets. nih.gov Furthermore, the benzylic C-N bond can be cleaved through oxidative debenzylation, a process that can be achieved using reagents like alkali metal bromides in the presence of an oxidant. organic-chemistry.orgacs.orgacs.orgorganic-chemistry.org This debenzylation would yield the primary amide, 2-aminohydracrylamide, which can then be re-functionalized with different benzyl or other arylmethyl groups.

| Reagent/Catalyst | Reaction Type | Moiety Functionalized | Potential Product |

| R-OH, RuCl₂(PPh₃)₃ | N-Alkylation | Amide Nitrogen | N-Alkyl-N-benzyl-2-aminohydracrylamide |

| R-X, K₂CO₃ | N-Alkylation | Amide Nitrogen | N-Alkyl-N-benzyl-2-aminohydracrylamide |

| HNO₃, H₂SO₄ | Nitration | Benzyl Moiety | N-(Nitrobenzyl)-2-aminohydracrylamide |

| KBr, Oxone | Oxidative Debenzylation | Benzyl Moiety | 2-Aminohydracrylamide |

Chemical Modifications of the Hydracrylamide Backbone

The hydracrylamide backbone, characterized by its α-hydroxy amide structure, is another key area for modification. The hydroxyl group can undergo a variety of reactions, including etherification and esterification, to introduce new functional groups. For example, methylation of the hydroxyl group in a related compound, (R)-N-benzyl-2-acetamidohydracrylamide, has been reported using methyl iodide and silver oxide. google.com

The amide functionality can also be a target for modification. Direct amination of α-hydroxy amides has been achieved using titanium tetrachloride to replace the hydroxyl group with an amine, offering a route to diamino derivatives. rug.nl Additionally, the direct α-modification of amides, though challenging due to the low acidity of the α-C-H bond, can be accomplished through oxidative processes to introduce further hydroxylation or other functionalities. nih.gov

| Reagent/Catalyst | Reaction Type | Moiety Modified | Potential Product |

| CH₃I, Ag₂O | Etherification | Hydroxyl Group | N-Benzyl-2-amino-3-methoxypropionamide |

| R'COCl, Pyridine | Esterification | Hydroxyl Group | N-Benzyl-2-amino-3-(acyloxy)propionamide |

| R'NH₂, TiCl₄ | Amination | Hydroxyl Group | N-Benzyl-2,3-diaminopropionamide |

Introduction of Additional Stereogenic Centers or Chiral Auxiliaries

This compound possesses a stereogenic center at the C2 position of the hydracrylamide backbone. The introduction of additional stereocenters can lead to a diverse library of diastereomers with distinct three-dimensional arrangements and potentially different biological activities.

Stereoselective synthesis methods are crucial for controlling the configuration of these new stereocenters. For instance, the synthesis of related β-hydroxy-α-amino acids has been achieved with high diastereoselectivity using methods like the palladium-catalyzed aza-Claisen rearrangement. The choice of chiral catalysts or auxiliaries can direct the stereochemical outcome of reactions. For example, chiral palladium complexes have been used for the asymmetric synthesis of related amidoazepines. nih.gov

By starting with an enantiomerically pure form of this compound, such as the R-enriched form mentioned in patent literature google.com, subsequent stereoselective reactions can generate specific diastereomers. For instance, a stereoselective reduction of a ketone introduced at the C3 position could create a new stereocenter at that position.

| Reaction Type | Strategy | Potential Outcome |

| Aldol Reaction | Reaction of the enolate of a protected derivative with an aldehyde | Introduction of a new β-hydroxy group and a new stereocenter |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated derivative | Creation of a new stereocenter at the β-position |

| Asymmetric Epoxidation | Epoxidation of an unsaturated analog using a chiral catalyst | Introduction of two new stereocenters in the epoxide ring |

Synthesis of Structurally Related Analogs and Homologs

The synthesis of analogs and homologs of this compound allows for a systematic exploration of structure-activity relationships. This can involve modifying the length of the carbon backbone, replacing the benzyl group with other aromatic or aliphatic moieties, or altering the substitution pattern on the amino groups.

For example, analogs of N-benzyl-2-acetamidopropionamide have been synthesized with various substituents at the C3 position to investigate their anticonvulsant activities. nih.gov Similarly, a wide range of N-benzyl substituted phenethylamines have been prepared to study their effects on serotonin (B10506) receptors. nih.gov

The synthesis of such analogs often starts from different amino acid precursors or involves multi-step synthetic sequences. A patent describes the synthesis of R-enriched N-benzyl 2-aminohydracrylamide starting from D-serine. google.com By using different starting amino acids (e.g., threonine, allothreonine), homologs with an additional methyl group on the backbone could be prepared.

| Starting Material | Modification | Analog/Homolog |

| D-Serine | Reaction with different substituted benzylamines | N-(Substituted benzyl)-2-aminohydracrylamide |

| Threonine | Similar synthetic route as from serine | N-Benzyl-2-amino-3-hydroxybutanamide (homolog) |

| Non-natural amino acids | --- | Analogs with diverse side chains |

Future Research Directions and Emerging Trends for N Benzyl 2 Aminohydracrylamide

Exploration of Unconventional Synthetic Methodologies and Reactivity Patterns

Future synthetic research on N-Benzyl-2-aminohydracrylamide is anticipated to move beyond traditional amidation protocols, venturing into more sophisticated and efficient methodologies. A primary focus will be the development of catalytic, one-pot procedures that minimize waste and improve atom economy. For instance, the direct aminocarbonylation of suitable precursors using carbon monoxide and benzylamine (B48309) in the presence of a transition metal catalyst could offer a more direct route to the target molecule, bypassing the need for pre-activated carboxylic acids.

Furthermore, the exploration of enzymatic catalysis, employing lipases or proteases, could provide highly stereoselective pathways to enantiopure this compound. This is particularly relevant given the chiral center at the 2-position, where enzymatic resolution could be a key strategy for obtaining single enantiomers.

The reactivity of this compound itself warrants deeper investigation. The presence of multiple functional groups—the secondary amide, the primary amine, and the hydroxyl group—offers a rich landscape for further chemical transformations. Future studies could explore:

Selective functionalization: Developing protocols for the selective N-alkylation, O-acylation, or modification of the amide bond.

Polymerization: Utilizing the molecule as a monomer for the synthesis of novel functional polymers. The amine and hydroxyl groups could serve as handles for step-growth polymerization.

Cyclization reactions: Investigating intramolecular reactions to form heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Novel Applications in Interdisciplinary Scientific Fields (excluding clinical applications)

While the biological potential of amino acid derivatives is often a primary focus, the unique structural features of this compound open doors to a variety of non-clinical applications.

Materials Science: The molecule's ability to form hydrogen bonds via its amide and hydroxyl groups makes it a candidate for the development of supramolecular gels. These materials could find use in areas such as environmental remediation for the absorption of pollutants or as scaffolds for tissue engineering. The benzyl (B1604629) group can also participate in π-π stacking interactions, further stabilizing such supramolecular assemblies.

Coordination Chemistry: The amine and hydroxyl functionalities can act as ligands for metal ions. Future research could explore the synthesis of metal-organic frameworks (MOFs) or coordination polymers incorporating this compound. These materials could exhibit interesting catalytic, magnetic, or gas sorption properties.

Asymmetric Catalysis: As a chiral molecule, enantiomerically pure this compound could be employed as a ligand in asymmetric catalysis. The development of novel catalysts for reactions such as asymmetric hydrogenation or carbon-carbon bond formation is a promising avenue of research.

Advancements in Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structure and properties of this compound will necessitate the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated approaches will be crucial for elucidating subtle structural details.

Solid-State NMR (ssNMR): For studying the compound in its crystalline or polymeric form, ssNMR can provide valuable information on intermolecular interactions and packing arrangements.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for confirming the absolute stereochemistry and studying the conformational preferences of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure and reveal details about bond lengths, bond angles, and intermolecular hydrogen bonding in the solid state.

The interpretation of data from these techniques will be enhanced by computational modeling, allowing for a more robust correlation between observed properties and molecular structure.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry will play a pivotal role in guiding future experimental work on this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: By calculating molecular orbital energies, electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new reactions.

Elucidate Reaction Mechanisms: Theoretical modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the kinetics and thermodynamics of synthetic transformations.

Understand Conformational Landscapes: The conformational flexibility of this compound, particularly rotation around the various single bonds, can be explored through computational methods. This is crucial for understanding its interaction with other molecules and its self-assembly behavior.

A deeper theoretical understanding of the interplay between the molecule's electronic structure and its physical and chemical properties will accelerate the discovery of new applications.

Sustainable and Eco-Friendly Approaches in this compound Synthesis and Utilization

Future research will undoubtedly emphasize the development of sustainable and environmentally friendly methods for the synthesis and use of this compound. This aligns with the broader principles of green chemistry.

Green Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents will be a key focus.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as mentioned earlier, is inherently more sustainable than using stoichiometric reagents that generate large amounts of waste.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials is a long-term goal. For example, the amino acid serine, a potential precursor to the hydracrylamide core, can be derived from fermentation processes.

Circular Economy Principles: Exploring the recyclability of catalysts used in its synthesis and the biodegradability of materials derived from this compound will be important for its life cycle assessment.

By integrating these sustainable practices, the future development of this compound can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Benzyl-2-aminohydracrylamide in laboratory settings?

- Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, reductive amination using Pd/C and hydrogen gas in methanol (room temperature, 18 hours) is effective for introducing the benzyl group . Alternatively, coupling reactions with activated carbonyl intermediates (e.g., methyl 3-(chlorocarbonyl)propanoate in dichloromethane with pyridine) are viable for forming amide bonds .

- Critical Parameters : Reaction time, solvent polarity, and catalyst loading significantly influence yield. Monitor by TLC or HPLC.

Q. How is single-crystal X-ray diffraction utilized in structural analysis of this compound derivatives?

- Methodology : Single-crystal X-ray studies (e.g., using ORTEP-3 software) provide precise bond lengths, angles, and torsion angles. For example, a mean C–C bond length of 0.003 Å and an R factor of 0.043 were reported for N-Benzyl-2-hydroxybenzamide, confirming planar amide geometry .

- Best Practices : Crystallize the compound in polar solvents (e.g., methanol/water) and collect data at 290 K to minimize thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use NIOSH-approved safety glasses, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention .

- Engineering Controls : Conduct reactions in fume hoods with HEPA filters to avoid aerosol formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

- Experimental Design : Use a factorial design to test variables: catalyst type (Pd/C vs. Raney Ni), solvent (MeOH vs. THF), and temperature (20–50°C). Monitor yields via LC-MS and compare with literature benchmarks .

- Case Study : Pd/C in methanol at room temperature achieved 85% yield for N-Benzoyl-2-hydroxybenzamide derivatives, while elevated temperatures caused decomposition .

Q. How to resolve contradictions between computational models and experimental data in structural studies?

- Analytical Strategy : Cross-validate computational (DFT) results with experimental data (X-ray, NMR). For example, discrepancies in dihedral angles may arise from solvent effects in simulations. Adjust computational parameters (e.g., solvation models) to align with X-ray data (e.g., R factor < 0.05) .

- Example : A study on N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide resolved conflicting NMR/X-ray data by refining hydrogen-bonding networks in the simulation .

Q. What advanced techniques characterize the stability of this compound under varying pH and temperature?

- Methods :

- pH Stability : Use UV-Vis spectroscopy to track degradation at pH 2–12 (37°C, 24 hours).

- Thermal Stability : Perform TGA/DSC to identify decomposition points (e.g., >200°C for benzamide derivatives) .

Q. How to integrate qualitative and quantitative methods for impurity profiling?

- Workflow :

Qualitative : Use LC-HRMS to identify impurities (e.g., unreacted benzylamine).

Quantitative : Apply HPLC-UV with external calibration (1–100 ppm range) to quantify impurities.

- Case Study : Mixed-method approaches reduced false positives in benzamide derivative analyses by 30% compared to standalone techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products